6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" is a derivative of the pyrazolopyridine family, which is known for its biological activity, particularly in inhibiting enzymes like topoisomerase II and bacterial DNA gyrase. These compounds have been studied for their potential therapeutic applications, including antibacterial properties and the ability to modulate various biological targets .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves strategies such as [4+1] cycloaddition reactions, as demonstrated in the preparation of 2-aryl-3-dimethylaminopyrazolo-[3,4-c]pyridines . Additionally, the Combes-type reaction has been employed to generate a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines . These methods provide a versatile approach to constructing the pyrazolopyridine core with various substituents, which can significantly influence the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives, such as ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate monohydrate, has been characterized by X-ray crystallography. The dihedral angle between the pyrazolopyridine unit and the phenyl ring, as well as the presence of disorder in the carboxylate group, are notable features that can influence the compound's intermolecular interactions and stability .
Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo various chemical reactions, enabling the synthesis of new polyheterocyclic ring systems. For instance, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex heterocycles . These reactions often involve nucleophilic addition, cyclization, and coupling processes, which are crucial for diversifying the chemical space of pyrazolopyridine-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of substituents such as the cyclopropyl group can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile. The intermolecular hydrogen bonding, as well as π-π stacking interactions, contribute to the compound's solid-state properties and may affect its bioavailability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
Development of Synthesis Techniques : Researchers have developed convenient approaches for synthesizing compounds like 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are structurally similar to the compound , highlighting its potential as a biologically active scaffold (Yakovenko & Vovk, 2021).
Structural Analysis and Formation : The structural development and tautomeric behaviors of similar compounds have been studied, providing a foundation for understanding the characteristics of pyrazolo[3,4-b]pyridines (Bahgat, Jasem, & El‐Emary, 2009).
Applications in Biochemistry and Pharmacology
Antibacterial Properties : Compounds with a pyrazolo[3,4-b]pyridine core have demonstrated antibacterial properties, suggesting potential applications in antimicrobial therapies (Maqbool et al., 2014).
Cancer Research : Organometallic complexes containing pyrazolo[3,4-b]pyridines have been explored for their potential as anticancer agents, indicating the relevance of such compounds in oncology research (Stepanenko et al., 2011).
Enzyme Inhibition : The compound's derivatives have shown interaction with mammalian topoisomerase II, suggesting a role in studying enzyme inhibition and potential therapeutic applications (Wentland et al., 1993).
Peroxisome Proliferator-Activated Receptor Agonists : Derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acid have been investigated as human peroxisome proliferator-activated receptor alpha (hPPARα)-selective agonists, highlighting potential metabolic and anti-inflammatory applications (Miyachi et al., 2019).
Multifaceted Research
Diverse Chemical Reactions : The compound has been involved in various chemical reactions, such as cyclocondensation and multi-component reactions, to synthesize structurally diverse heterocycles, demonstrating its versatility in chemical synthesis (Chebanov et al., 2007).
Library Synthesis : It has also been used in generating libraries of fused pyridine-4-carboxylic acids through Combes-type reactions, indicating its utility in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).
Eigenschaften
IUPAC Name |
6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-6-10-8(12(16)17)5-9(7-3-4-7)13-11(10)15(2)14-6/h5,7H,3-4H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQFFGPSZPLCJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151053 |
Source
|
Record name | 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
CAS RN |
886503-63-5 |
Source
|
Record name | 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886503-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.